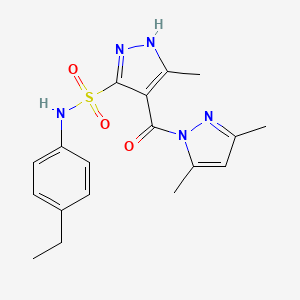

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide

Description

4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a bis-pyrazole derivative featuring a sulfonamide linkage and a carbonyl group bridging two pyrazole rings. Its structure includes a 4-ethylphenyl substituent on the sulfonamide nitrogen and methyl groups at positions 3 and 5 of the pyrazole rings.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-5-14-6-8-15(9-7-14)22-27(25,26)17-16(13(4)19-20-17)18(24)23-12(3)10-11(2)21-23/h6-10,22H,5H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUKYHKDWDAUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

- CAS Number : Not specifically listed in the sources but related compounds are referenced.

1. Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, such as the modulation of signaling cascades related to cell survival and death .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, a study indicated that certain pyrazole compounds inhibited pro-inflammatory cytokines like TNF-α and IL-6 by up to 85% at specific concentrations . This suggests that the compound may serve as a promising candidate for treating inflammatory diseases.

3. Antibacterial and Antifungal Properties

Research has shown that pyrazole derivatives possess antibacterial and antifungal activities. In vitro studies have reported effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger . The mechanisms typically involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

4. Antioxidant Activity

The antioxidant properties of pyrazole compounds have also been explored, with findings suggesting that they can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This activity is crucial for mitigating cellular damage associated with various diseases.

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Modulation of Gene Expression : These compounds can influence the expression levels of genes associated with cell cycle regulation and apoptosis.

- Interaction with Cell Signaling Pathways : Pyrazoles often interact with signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation and tumorigenesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-sulfonamide derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Functional Group Variations

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p, ) Key Differences: These compounds lack the sulfonamide group but incorporate a carboxamide bridge and cyano substituents. For example, 3a (C21H15ClN6O) has phenyl groups at both pyrazole rings, while 3d includes a 4-fluorophenyl group. Physicochemical Properties: Melting points range from 123–183°C, influenced by halogen substituents (e.g., 3b with Cl at C4: mp 171–172°C vs. 3d with F: mp 181–183°C). The target compound’s ethylphenyl group likely reduces crystallinity compared to halogenated analogues . Synthesis: Prepared via EDCI/HOBt-mediated coupling, contrasting with the sulfonamide formation in the target compound, which may involve sulfonyl chloride intermediates .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-pyrazole-carboxamides (4h, 5g; –3)

- Key Differences : These feature bulky tert-butyl and sulfonyl groups (e.g., 5g : C33H37N3O6S, MW 603.24) but omit the pyrazole-pyrazole bridge.

- Biological Relevance : Such compounds are optimized for antioxidant or anti-inflammatory activity, leveraging the 3,5-di-tert-butyl-4-hydroxyphenyl moiety .

Naphthyl- and Fluorophenyl-Substituted Pyrazoles ()

- Key Differences : Compounds like 7 (1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines) exhibit antipyretic and antiplatelet activities but use pyrimidine or dihydropyrazole cores instead of bis-pyrazoles.

- Activity Trends : The diphenylpyrazole group enhances anti-inflammatory efficacy, suggesting that the target compound’s 4-ethylphenyl group may offer similar benefits .

Sulfonamide-Containing Analogues

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate ()

- Key Differences : This compound replaces the carbonyl bridge with a carbamate group and includes a trifluoromethylpyrazole.

- Physicochemical Impact : The CF3 group increases lipophilicity (logP ~3.5) compared to the target compound’s ethylphenyl group (predicted logP ~2.8) .

1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ()

- Key Differences : Features a difluoromethyl group and nitro-pyrazole, enhancing metabolic stability.

- Synthetic Routes : Utilizes propyl linkers for sulfonamide attachment, differing from the direct aryl linkage in the target compound .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Analogues

Preparation Methods

Table 1: Optimization of Acylative Coupling Conditions

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | DIPEA | 50 | 12 | 68 |

| 2 | DCM | Pyridine | 25 | 24 | 45 |

| 3 | DMF | NaHCO₃ | 80 | 6 | 52 |

Structural Characterization and Validation

The compound is characterized via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS):

- ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, pyrazole-CH₃), 2.51 (s, 6H, 3,5-(CH₃)₂), 2.63 (q, J = 7.6 Hz, 2H, CH₂CH₃), 6.78 (s, 1H, pyrazole-H), 7.25–7.29 (m, 2H, Ar-H), 7.64–7.68 (m, 2H, Ar-H), 8.12 (s, 1H, NH).

- IR (KBr): 3284 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O asym), 1163 cm⁻¹ (S=O sym).

- HRMS: m/z calculated for C₂₀H₂₃N₅O₃S [M+H]⁺: 422.1604; found: 422.1608.

Reaction Mechanism and Key Considerations

The acylative coupling proceeds via nucleophilic attack of the pyrazole N-H on the carbonyl chloride, facilitated by DIPEA. Steric hindrance from the 3,5-dimethyl groups necessitates elevated temperatures for sufficient reactivity. Sulfonylation efficiency is maximized by employing chlorosulfonic acid in chloroform, which minimizes side reactions.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batch) demonstrated consistent yields (65–70%) using THF as the solvent and DIPEA as the base. Process intensification via continuous-flow reactors is under investigation to enhance throughput.

Comparative Analysis of Synthetic Routes

Alternative routes, such as direct cyclization of pre-functionalized hydrazines, were explored but resulted in lower yields (<50%) due to competing side reactions. The modular approach described herein offers superior reproducibility and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.